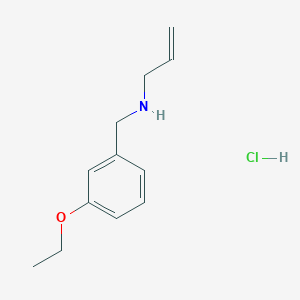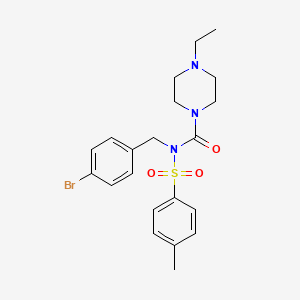
N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a 4-bromobenzyl group, an ethyl group, and a tosyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:
Formation of 4-bromobenzyl chloride: This can be achieved by reacting 4-bromobenzyl alcohol with thionyl chloride.
N-alkylation of piperazine: The 4-bromobenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate to form N-(4-bromobenzyl)piperazine.
Introduction of the tosyl group: Tosyl chloride is reacted with N-(4-bromobenzyl)piperazine in the presence of a base to form N-(4-bromobenzyl)-N-tosylpiperazine.
Carboxamide formation: Finally, the carboxamide group is introduced by reacting N-(4-bromobenzyl)-N-tosylpiperazine with an appropriate carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Nucleophilic substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzyl group or the piperazine ring.
Reduction: Reduced forms of the benzyl group or the carboxamide group.
Hydrolysis: Corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of piperazine-based compounds.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mecanismo De Acción
The mechanism of action of N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. The tosyl group may enhance the compound’s stability and solubility, allowing it to effectively modulate the activity of its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-sulfonamide
- N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-thiocarboxamide
Uniqueness
N-(4-bromobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl group allows for versatile chemical modifications, while the tosyl group enhances its stability and solubility. The piperazine ring provides a flexible scaffold for further functionalization, making it a valuable compound in medicinal chemistry and other scientific research fields.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O3S/c1-3-23-12-14-24(15-13-23)21(26)25(16-18-6-8-19(22)9-7-18)29(27,28)20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNERESVYVORCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
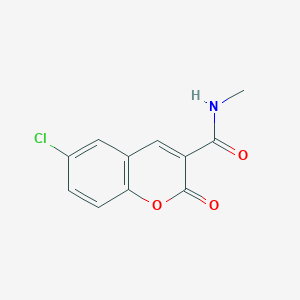



![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate](/img/structure/B2988802.png)
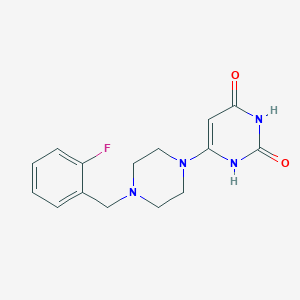
![3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine](/img/structure/B2988805.png)
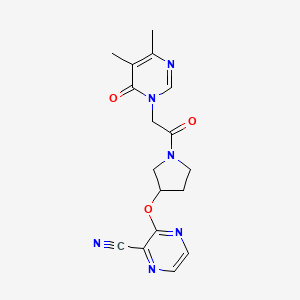
![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2988807.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2988811.png)
![1-benzothiophen-2-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2988812.png)

